2-(2-Chloroanilino)acetohydrazide
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Overview
Description
“2-(2-Chloroanilino)acetohydrazide” is a chemical compound with the CAS Number: 2371-29-1. Its molecular formula is C8H10ClN3O and it has a molecular weight of 199.64 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13). The InChI key is TYYIIDNUIOPYMX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Biological Activity
The compound 2-(2-Chloroanilino)acetohydrazide has been widely used as a starting material or intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical reactions. A notable application is in the synthesis of tetrazole derivatives, which involves a series of reactions starting with 2-chloroacetohydrazide, indicating its importance in heterocyclic chemistry (Alsahib & Dhedan, 2021).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have been evaluated for their antimicrobial and antifungal activities. Studies reveal that novel imines and thiazolidinones derived from this compound exhibit significant antibacterial and antifungal properties, contributing to medicinal chemistry and pharmacology (Fuloria et al., 2009).
Enzyme Inhibition
Research also highlights the role of this compound derivatives in enzyme inhibition. Certain derivatives have been synthesized and screened for their inhibition of enzymes like lipase and α-glucosidase, indicating potential applications in the treatment of diseases such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Synthesis of Heterocyclic Compounds
The versatility of this compound is further evident in its use in synthesizing a range of heterocyclic compounds. For instance, the synthesis of novel heterocyclic compounds derived from this compound involves multiple steps and has implications in various scientific fields, including material science and drug design (Ahmed et al., 2006).
Corrosion Inhibition
In the field of industrial chemistry, derivatives of this compound have been applied as corrosion inhibitors. Studies show that certain synthesized acetohydrazides effectively inhibit corrosion of mild steel in acidic mediums, revealing the compound's significance in material preservation and industrial applications (Yadav et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloroanilino)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYIIDNUIOPYMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307184 |
Source
|
Record name | 2-(2-chloroanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2371-29-1 |
Source
|
Record name | 2371-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-chloroanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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